molecular formula C16H9N3O B2845243 3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-71-2

3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2845243
CAS No.: 147508-71-2
M. Wt: 259.268
InChI Key: QTDLLLAIQZMFFY-UHFFFAOYSA-N
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Description

3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a pyridine ring, an indene moiety, and a pyridazinone core, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

    Cyclization: Cyclization reactions can be used to form additional rings or fused ring systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural elements, which can result in distinct pharmacological profiles and chemical reactivity.

Properties

IUPAC Name

3-pyridin-3-ylindeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O/c20-16-12-6-2-1-5-11(12)15-13(16)8-14(18-19-15)10-4-3-7-17-9-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDLLLAIQZMFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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